molecular formula C9H7F2IO3 B8213722 3-(2,2-Difluoroethoxy)-4-iodobenzoic acid

3-(2,2-Difluoroethoxy)-4-iodobenzoic acid

Cat. No.: B8213722
M. Wt: 328.05 g/mol
InChI Key: LNIPTBRXRBHZJU-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-iodobenzoic acid is an organic compound that features both fluorine and iodine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-4-iodobenzoic acid typically involves the introduction of the difluoroethoxy group and the iodination of the benzoic acid core. One common method includes the reaction of 4-iodobenzoic acid with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-iodobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those that require fluorine atoms for enhanced biological activity.

    Materials Science: It can be used in the development of advanced materials with unique properties, such as increased thermal stability or specific electronic characteristics.

    Biological Studies: The compound can serve as a probe or a precursor in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Difluoroethoxy)-4-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.

    3-(2,2-Difluoroethoxy)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of iodine.

    3-(2,2-Difluoroethoxy)-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of 3-(2,2-Difluoroethoxy)-4-iodobenzoic acid lies in the presence of both the difluoroethoxy group and the iodine atom. The difluoroethoxy group imparts unique electronic properties, while the iodine atom provides a versatile site for further functionalization through various chemical reactions.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2IO3/c10-8(11)4-15-7-3-5(9(13)14)1-2-6(7)12/h1-3,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIPTBRXRBHZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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